molecular formula C7H5Cl2I B1447353 2,4-Dichloro-5-iodotoluene CAS No. 1804414-08-1

2,4-Dichloro-5-iodotoluene

Cat. No. B1447353
M. Wt: 286.92 g/mol
InChI Key: RJVCIWMIAJMKGK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodotoluene is a halogenated hydrocarbon . It has the molecular formula C7H5Cl2I .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-5-iodotoluene consists of a toluene (methylbenzene) ring with two chlorine atoms and one iodine atom attached . The exact positions of these atoms on the ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Hypervalent Iodine Reagent-Based α-Carbonyl Dihalogenation

  • Application : A study by Tao, Tran, & Murphy (2013) discusses using a hypervalent iodine reagent for α-carbonyl dihalogenation. This process involves treating diazoacetate derivatives with iodotoluene difluoride to achieve gem-dichlorination or gem-difluorination.

Friedel–Crafts Acylation of Aromatic Halogen Derivatives

  • Application : Gore, Thorburn, & Weyell (1971) explored the Friedel–Crafts acylation reactions with iodotoluenes, resulting in various diiodotoluenes and chloroiodobenzenes (Gore, Thorburn, & Weyell, 1971).

Iodofluorination of Alkenes and Alkynes

  • Application : Conte, Panunzi, & Tingoli (2006) found that a mixture of iodine and 4-iodotoluene difluoride can add in a Markovnikov fashion to alkenes and alkynes, showcasing its use in iodofluorination processes (Conte, Panunzi, & Tingoli, 2006).

Dichlorination Catalyst

  • Application : A catalyst using 4-iodotoluene dichloride for adding chlorine atoms to alkenes is discussed by Peplow (2019). This method offers a new approach to synthesizing chlorinated natural products (Peplow, 2019).

α-Oxygen Functionalizations of β-Dicarbonyl Compounds

  • Application : Yu, Tian, & Zhang (2010) describe using p-iodotoluene difluoride for introducing various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds (Yu, Tian, & Zhang, 2010).

Electronic and Vibrational Spectra Studies

  • Application : Goel (1984) reported the infrared, Raman, and ultraviolet spectra of di-halogentoluenes, including 2-fluoro-5-iodotoluene, providing insights into their electronic and vibrational properties (Goel, 1984).

properties

IUPAC Name

1,5-dichloro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVCIWMIAJMKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-iodotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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